molecular formula C24H16N2O4 B285923 N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide

N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide

Cat. No.: B285923
M. Wt: 396.4 g/mol
InChI Key: RBWOVVCWXOMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide, commonly known as DBIBO-Na, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBIBO-Na is a synthetic compound that is used in various biochemical and physiological studies.

Mechanism of Action

DBIBO-Na works by inhibiting the activity of various enzymes. It acts as a competitive inhibitor of protein kinase C and protein kinase A. It also inhibits the activity of cyclic nucleotide phosphodiesterases by binding to the catalytic site of the enzyme. DBIBO-Na has been shown to have a high affinity for these enzymes, which makes it an effective inhibitor.
Biochemical and Physiological Effects:
DBIBO-Na has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have a cardioprotective effect by reducing the damage caused by ischemia-reperfusion injury. DBIBO-Na has also been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

DBIBO-Na has several advantages for use in lab experiments. It is a synthetic compound that is easy to synthesize and purify. It has a high affinity for various enzymes, which makes it an effective inhibitor. However, there are also limitations to its use. DBIBO-Na is a small molecule inhibitor, which means that it may not be effective against all enzymes. It also has a short half-life, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of DBIBO-Na in scientific research. One potential application is in the development of new therapies for cancer, cardiovascular diseases, and neurological disorders. DBIBO-Na could also be used to study the role of various enzymes in cellular processes. Further research is needed to determine the full potential of DBIBO-Na in scientific research.

Synthesis Methods

DBIBO-Na is synthesized using a multistep process that involves the reaction of 2-naphthol with 2-bromoethylamine hydrobromide to form 2-(naphthalen-2-yloxy)ethylamine. The resulting compound is then reacted with 1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-carboxylic acid to form the final product, DBIBO-Na.

Scientific Research Applications

DBIBO-Na has been extensively used in scientific research due to its potential applications in various fields. It has been used as an inhibitor of various enzymes such as protein kinase C, protein kinase A, and cyclic nucleotide phosphodiesterases. DBIBO-Na has also been used in the study of cancer, cardiovascular diseases, and neurological disorders. It has been shown to have potential therapeutic applications in the treatment of these diseases.

Properties

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C24H16N2O4/c27-21(14-30-18-12-11-15-5-1-2-6-17(15)13-18)25-26-23(28)19-9-3-7-16-8-4-10-20(22(16)19)24(26)29/h1-13H,14H2,(H,25,27)

InChI Key

RBWOVVCWXOMZTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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